3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride

Catalog No.
S12455000
CAS No.
33456-24-5
M.F
C28H34ClN3O
M. Wt
464.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamin...

CAS Number

33456-24-5

Product Name

3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride

IUPAC Name

dimethyl-[3-[1-[methyl(2-phenylethyl)amino]-2-oxo-3-phenylindol-3-yl]propyl]azanium;chloride

Molecular Formula

C28H34ClN3O

Molecular Weight

464.0 g/mol

InChI

InChI=1S/C28H33N3O.ClH/c1-29(2)21-12-20-28(24-15-8-5-9-16-24)25-17-10-11-18-26(25)31(27(28)32)30(3)22-19-23-13-6-4-7-14-23;/h4-11,13-18H,12,19-22H2,1-3H3;1H

InChI Key

RVMMVBOXCAXFLL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is a complex organic compound characterized by its unique structure, which includes multiple functional groups that contribute to its chemical and biological properties. The molecular formula for this compound is C28H34ClN3OC_{28}H_{34}ClN_{3}O, and it has a molecular weight of approximately 457.04 g/mol . The compound features an indolinone core, which is a bicyclic structure that consists of a fused benzene and pyrrole ring, and is further substituted with various alkyl and aryl groups that enhance its pharmacological potential.

The reactivity of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride can be attributed to its functional groups, particularly the dimethylamino group, which can participate in nucleophilic substitution reactions. The compound may also undergo electrophilic aromatic substitution due to the presence of phenyl rings. Furthermore, the hydrochloride salt form indicates that it can dissociate in solution, making it available for various

The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Indolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation Reactions: The dimethylamino propyl group can be introduced via alkylation using dimethylamine and relevant alkyl halides.
  • Final Hydrochloride Salt Formation: The compound can be converted into its hydrochloride form by reacting with hydrochloric acid.

These synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final product .

The applications of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride primarily lie in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its potential as a therapeutic agent for conditions such as depression and anxiety positions it as a candidate for further research and development in drug formulation.

Interaction studies involving this compound could focus on its binding affinity to various receptors involved in neurotransmission. Preliminary studies on similar compounds have shown interactions with serotonin receptors (5-HT) and norepinephrine transporters (NET), which are critical targets for antidepressant medications. Understanding these interactions will provide insights into the pharmacodynamics and therapeutic efficacy of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride .

Several compounds share structural similarities with 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride, including:

  • Fluoxetine: An antidepressant that selectively inhibits serotonin reuptake.
  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.
  • Venlafaxine: Another dual reuptake inhibitor affecting both serotonin and norepinephrine levels.

Comparison Table

Compound NameStructural FeaturesPrimary Use
3-(3-(Dimethylamino)propyl)-1...Indolinone core with dimethylaminoPotential antidepressant
FluoxetinePhenoxypropylamine derivativeAntidepressant
DuloxetineThienobenzodiazepineAntidepressant/Anxiolytic
VenlafaxinePhenylethylamine derivativeAntidepressant

Uniqueness

What sets 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride apart from these compounds is its specific combination of structural elements that may confer unique pharmacological properties. Its intricate molecular architecture suggests potential for distinct interactions within biological systems, warranting further exploration in medicinal chemistry .

The structural architecture of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride integrates critical pharmacophoric elements essential for kinase inhibition. Indolinone derivatives are widely recognized for their ability to interact with ATP-binding pockets of kinase domains, facilitated by hydrogen bonding and hydrophobic interactions. The compound’s design leverages a hybrid pharmacophore approach, combining the bicyclic indolinone core with a dimethylamino-propyl side chain and phenyl substitution at the 3-position. This configuration mimics natural kinase substrates while enhancing binding affinity through steric and electronic complementarity.

The dimethylamino group serves as a protonatable moiety under physiological conditions, potentially improving solubility and facilitating interactions with acidic residues in kinase active sites. Structural analogs from recent studies demonstrate that substituting the indolinone nitrogen with alkylamino groups, such as methylphenethylamino, enhances selectivity for tyrosine kinase receptors like VEGFR-2 and EGFR. For instance, compound 20 in a 2025 study exhibited nanomolar inhibition against VEGFR-2 (IC₅₀ = 32.65 nM) due to its extended phenyl-imino-quinazolinone substituent. These findings underscore the importance of balancing rigidity and flexibility in side-chain design to optimize target engagement.

Functional Group Substitution Patterns Influencing Bioactivity

Functional group substitutions on the indolinone scaffold profoundly influence bioactivity by modulating electronic, steric, and solubility properties. Key substitutions in 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride include:

  • 3-Phenyl group: Enhances hydrophobic interactions with kinase pockets, as evidenced by a 2.7-fold increase in cytotoxicity observed in phenyl-substituted analogs compared to unsubstituted indolinones.
  • Dimethylamino-propyl chain: Improves aqueous solubility and enables ionic interactions with aspartate or glutamate residues in kinases. The propyl linker’s length balances flexibility and conformational stability, critical for maintaining binding pose fidelity.
  • Methylphenethylamino group: Introduces steric bulk that improves selectivity for fibroblast growth factor receptors (FGFRs), as demonstrated in patent US11261158B2, where similar N-alkylated derivatives showed >90% conversion rates in kinase assays.

Electron-withdrawing groups (e.g., nitro, bromo) at the 5-position of the indolinone core have been shown to reduce synthetic yields (48–50%) but enhance kinase inhibition by stabilizing enol tautomers that mimic ATP’s adenine moiety. Conversely, electron-donating groups like methoxy improve solubility but may reduce target affinity due to decreased π-π stacking potential.

Table 1: Impact of Functional Group Substitutions on Kinase Inhibition

Substituent PositionGroupIC₅₀ (nM)Target Kinase
3-PhenylPhenyl9.39CDK-2
N-AlkylMethylphenethylamino32.65VEGFR-2
Side ChainDimethylamino-propyl14.31EGFR

Comparative Analysis of Synthetic Routes for N-Alkylated Derivatives

The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride involves multi-step protocols, with N-alkylation and cyclization as critical steps. Two primary routes are prevalent:

Route 1: Direct N-Alkylation of Indolinone Precursors
This method involves reacting 2-indolinone with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF). The reaction typically proceeds at 80–100°C for 12–18 hours, achieving moderate yields (50–65%). However, competing O-alkylation and byproduct formation necessitate rigorous purification via column chromatography.

Route 2: Sequential Acylation-Alkylation
As detailed in patent US11261158B2, this approach begins with acylation of methyl 2-oxoindoline-6-carboxylate using acetic anhydride in xylene at 130°C, followed by distillation to remove acetic acid. Subsequent alkylation with trimethyl orthobenzoate at 110–120°C achieves higher yields (70–80%) due to optimized solvent systems (toluene/xylene) and stoichiometric excess of alkylating agents. The use of high-boiling solvents minimizes side reactions, while distillation steps enhance purity by removing nucleophilic byproducts.

Table 2: Comparison of Synthetic Routes

ParameterRoute 1 (Direct Alkylation)Route 2 (Acylation-Alkylation)
Yield50–65%70–80%
Reaction Time12–18 hours4–6 hours
Key SolventDMFXylene
Byproduct FormationModerateLow

Route 2’s efficiency stems from its ability to stabilize reactive intermediates through aromatic solvent systems, as evidenced by NMR data showing >93% conversion rates in the final alkylation step. Additionally, the sequential protocol allows for precise control over regioselectivity, critical for introducing the methylphenethylamino group without competing substitutions.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

463.2390404 g/mol

Monoisotopic Mass

463.2390404 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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